Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid

Description

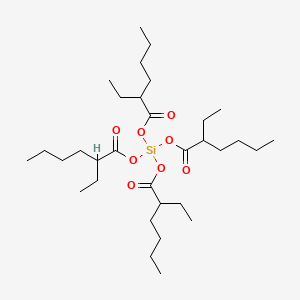

Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid is a silicon-based compound formed by the condensation of silicic acid (H₄SiO₄) with four 2-ethylhexanoic acid molecules. This structure involves the replacement of hydroxyl groups on silicic acid with 2-ethylhexanoic acid moieties via anhydride bonds, resulting in a tetrahedral silicon center surrounded by four branched alkyl chains.

Key properties inferred from similar compounds:

- Hydrophobicity: The branched 2-ethylhexyl groups enhance solubility in non-polar solvents.

- Thermal Stability: Bulky substituents likely increase thermal resistance compared to unmodified silicic acid .

- Reactivity: Anhydride bonds may hydrolyze under acidic or alkaline conditions to regenerate silicic acid and 2-ethylhexanoic acid .

Properties

IUPAC Name |

tris(2-ethylhexanoyloxy)silyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60O8Si/c1-9-17-21-25(13-5)29(33)37-41(38-30(34)26(14-6)22-18-10-2,39-31(35)27(15-7)23-19-11-3)40-32(36)28(16-8)24-20-12-4/h25-28H,9-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKOLEUDCQIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Si](OC(=O)C(CC)CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987331 | |

| Record name | Tetrakis(2-ethylhexanoyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67939-81-5 | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1′,1′′,1′′′-tetraanhydride with silicic acid (H4SiO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067939815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexanoyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Direct Esterification of Silicic Acid with 2-Ethylhexanoic Acid

- Orthosilicic acid (H4SiO4) is reacted with excess 2-ethylhexanoic acid.

- The mixture is heated to reflux, typically between 100-150 °C.

- Water formed during the esterification is removed continuously to shift equilibrium.

- The reaction proceeds until the tetraester (tetrakis(2-ethylhexanoic) acid tetraanhydride with silicic acid) is formed.

- The product is purified by vacuum distillation or solvent extraction.

This method is supported by processes described in patents related to orthosilicic acid tetraalkoxyalkyl esters, which share similar preparation principles involving controlled esterification and dehydration steps.

Use of Silicon Precursors and 2-Ethylhexanoic Acid

- Silicon tetrachloride or other silicon alkoxides can be reacted with 2-ethylhexanoic acid in the presence of a base or acid catalyst.

- The reaction proceeds with the substitution of chlorine or alkoxy groups by 2-ethylhexanoate groups.

- Controlled addition and temperature regulation are critical to avoid side reactions.

- The final product is isolated by filtration and drying under vacuum.

Although this method is more common for related silicon esters, it provides an alternative synthetic route for tetrakis(2-ethylhexanoic) acid tetraanhydride with silicic acid.

Experimental Data and Reaction Conditions (Summary Table)

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Reactants | Silicic acid + 2-ethylhexanoic acid | Molar ratio typically 1:4 or excess acid |

| Solvent | Ethanol or solvent-free | Ethanol often used for better mixing |

| Temperature | 100–150 °C | Reflux conditions |

| Reaction Time | 12–24 hours | Depends on scale and method |

| Catalyst | Acidic catalyst (e.g., sulfuric acid) or base (optional) | Catalysts speed up esterification |

| Water Removal | Continuous distillation or vacuum drying | Drives reaction toward ester formation |

| Product Purification | Vacuum drying, filtration, washing | Removes unreacted acid and by-products |

| Yield | Typically >90% | High purity product achievable |

Analytical and Quality Data

- The product is characterized by spectroscopic techniques (NMR, IR) confirming ester linkages.

- Purity is commonly above 90%, with typical commercial products claiming 90-99% purity.

- Physical appearance: viscous, pale yellow to colorless liquid.

- Molecular weight and formula confirmed by mass spectrometry and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid undergoes several types of chemical reactions, including:

Hydrolysis: The compound hydrolyzes in the presence of water, breaking down into silicic acid and 2-ethylhexanoic acid.

Oxidation: It can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Substitution: The compound can participate in substitution reactions where the 2-ethylhexanoic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

Hydrolysis: Silicic acid and 2-ethylhexanoic acid.

Oxidation: Oxidized derivatives of the 2-ethylhexanoic acid groups.

Substitution: Compounds with substituted functional groups replacing the 2-ethylhexanoic acid groups

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C32H60O8Si

- Molecular Weight : 600.9 g/mol

- Structure : The compound consists of four 2-ethylhexanoic acid moieties linked to a silicic acid framework, which enhances its stability and reactivity in various applications.

Lubricants and Additives

Tetrakis(2-ethylhexanoic) acid is utilized in formulating synthetic lubricants and additives due to its ability to improve performance characteristics such as viscosity and thermal stability. It serves as a precursor for metal soaps that enhance the lubricating properties of oils.

| Application | Description |

|---|---|

| Synthetic Lubricants | Enhances thermal stability and reduces wear in machinery. |

| Metal Soaps | Acts as a thickening agent in lubricants. |

Coatings and Paints

In the coatings industry, this compound contributes to the formulation of high-performance paints and coatings. Its inclusion improves adhesion, flexibility, and resistance to environmental factors.

| Application | Description |

|---|---|

| Paints | Provides improved durability and weather resistance. |

| Coatings | Enhances adhesion and flexibility in various substrates. |

Environmental Applications

The compound has been researched for its potential use in environmental remediation processes. Its properties allow it to bind with heavy metals, facilitating their removal from contaminated sites.

Case Study: Heavy Metal Remediation

A study demonstrated that tetrakis(2-ethylhexanoic) acid effectively chelates lead ions from contaminated water sources, significantly reducing toxicity levels.

Biomedical Applications

Recent research indicates potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents.

Case Study: Drug Delivery Systems

In vitro studies have shown that formulations containing tetrakis(2-ethylhexanoic) acid enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for future therapeutic applications.

Stability Studies

Research has shown that tetrakis(2-ethylhexanoic) acid exhibits high thermal stability, making it suitable for applications requiring heat resistance.

Toxicological Assessments

Toxicological studies indicate that while tetrakis(2-ethylhexanoic) acid is generally safe at low concentrations, further research is needed to fully understand its long-term effects on health and the environment.

Mechanism of Action

The mechanism of action of tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and functionality. The pathways involved in its mechanism of action include hydrolysis, oxidation, and substitution reactions, which allow it to participate in a wide range of chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Silicic Acid Anhydrides and Esters

The following table compares key structural and physicochemical properties of Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid with similar silicic acid derivatives:

Key Comparative Analysis

Reactivity :

- Anhydrides vs. Esters : Anhydrides (e.g., acetic acid derivative) hydrolyze faster than esters (e.g., 2-ethylhexyl ester) due to the electrophilic nature of the anhydride bond .

- Electron-Withdrawing Groups : The trifluoroacetic derivative (CAS 2377-86-8) exhibits slower hydrolysis due to fluorine’s electronegativity stabilizing the anhydride bond .

Thermal Stability: Bulky substituents (e.g., 2-ethylhexyl, neodecanoic) improve thermal resistance. The neodecanoic derivative (CAS 68683-15-8) is stable up to 300°C, making it suitable for high-temperature applications .

Solubility :

- Short-chain derivatives (e.g., acetic acid) are water-soluble, whereas long-chain analogues (e.g., 2-ethylhexyl ester) are oil-soluble .

Industrial Applications :

Biological Activity

Tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its toxicity, developmental effects, and potential applications in various fields. The compound is related to 2-ethylhexanoic acid (2-EHA), which is known for its diverse biological effects.

Chemical Structure and Properties

Tetrakis(2-ethylhexanoic) acid is an ester derivative of 2-EHA. Its structure can be represented as follows:

- Chemical Formula : C32H64O8

- Molecular Weight : 576.84 g/mol

The compound includes four 2-ethylhexanoate groups linked to a silicic acid backbone, which may influence its solubility and interaction with biological systems.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-EHA and its derivatives. Key findings include:

- Genotoxicity : Limited data suggest that 2-EHA does not exhibit genotoxic properties in various assays, including the Ames test, where it did not induce mutations in Salmonella strains at concentrations up to 5000 µg/plate .

- Developmental Toxicity : Studies indicate that exposure to 2-EHA during gestation can lead to developmental toxicity in rodents. In rats, a no observed adverse effect level (NOAEL) for developmental toxicity was established at 100 mg/kg/day . Maternal toxicity was noted at higher doses, leading to increased fetal resorptions and skeletal malformations .

Case Studies

- Rat Model Study : A study involving Fischer 344 rats demonstrated that doses of 1000 mg/kg/day resulted in high maternal mortality and significant fetal development issues, while lower doses (100 mg/kg/day) showed no adverse effects .

- Rabbit Model Study : In New Zealand white rabbits, exposure to 250 mg/kg/day did not result in fetal malformations but did show signs of maternal toxicity such as reduced weight gain .

- Stereoselectivity in Teratogenicity : Research on the stereoisomers of 2-EHA revealed that the (R)-enantiomer exhibited significant teratogenic effects, while the (S)-enantiomer did not induce any developmental issues . This highlights the importance of stereochemistry in the biological activity of compounds derived from 2-EHA.

Summary of Findings

| Study | Model Organism | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Rat Study | Fischer 344 Rats | 1000 | High maternal mortality, severe developmental toxicity |

| Rat Study | Fischer 344 Rats | 250 | Reduced skeletal ossification |

| Rabbit Study | New Zealand White Rabbits | 250 | No fetal malformations; maternal toxicity observed |

| Stereoselectivity Study | NMRI Mice | 500 | (R)-EHA teratogenic; (S)-EHA non-teratogenic |

The biological activity of tetrakis(2-ethylhexanoic) acid may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. The presence of silicic acid may enhance its stability and bioavailability, potentially leading to increased cellular uptake.

Q & A

Basic: What synthetic methodologies are employed to prepare tetrakis(2-ethylhexanoic) acid, tetraanhydride with silicic acid?

Answer:

The compound is synthesized via esterification of silicic acid (H₄SiO₄) with 2-ethylhexanol under controlled acidic or catalytic conditions. A common approach involves reacting silicic acid precursors (e.g., silicon tetrachloride) with excess 2-ethylhexanol in an inert solvent (e.g., toluene) at 80–120°C, followed by neutralization and purification via vacuum distillation . Key steps include:

- Precursor activation : Silicic acid is generated in situ from hydrolyzable precursors (e.g., tetraethyl orthosilicate) .

- Esterification : Acid catalysis (e.g., H₂SO₄) promotes the reaction between hydroxyl groups of silicic acid and 2-ethylhexanol.

- Purification : Residual alcohol and byproducts are removed via fractional distillation, and purity (>97%) is confirmed by GC analysis .

Basic: What analytical techniques are critical for characterizing its structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify esterification by identifying peaks corresponding to 2-ethylhexyl chains (δ 0.8–1.7 ppm for CH₃ and CH₂ groups) and silicon-oxygen bonds .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester C=O stretching (~1740 cm⁻¹) and Si-O-Si asymmetric vibrations (~1050–1100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 544.97 (C₃₂H₆₈O₄Si) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 250°C .

Basic: What are the key physical properties influencing laboratory handling and storage?

Answer:

- Density : 1.462 g/cm³ (indicative of a high molecular weight ester) .

- Solubility : Hydrophobic due to long alkyl chains; miscible with nonpolar solvents (e.g., hexane, toluene) but insoluble in water .

- Handling : Requires inert atmosphere storage (N₂/Ar) to prevent hydrolysis. Use nitrile gloves and NIOSH-certified respirators during manipulation due to potential respiratory irritancy .

Advanced: How does pH modulate the stability and condensation kinetics of this compound in aqueous systems?

Answer:

In aqueous media, silicic acid esters undergo hydrolysis and condensation via nucleophilic substitution (Sₙ2), forming siloxane networks. Key findings:

- Acidic conditions (pH < 5) : Slow hydrolysis due to protonation of hydroxyl groups, stabilizing the monomer .

- Neutral to alkaline (pH 7–10) : Rapid condensation via deprotonated Si-OH groups, forming oligomeric siloxanes. Rate constants correlate with ionic strength and temperature .

Methodology : Monitor condensation via dynamic light scattering (DLS) for particle size analysis and ²⁹Si NMR to track Si-O-Si bond formation .

Advanced: What catalytic or synthetic roles does this compound play in anhydride production?

Answer:

The compound acts as a silicon-based catalyst or co-catalyst in esterification and dehydration reactions. For example:

- Trimellitic anhydride synthesis : Silicic acid activated with 2-ethylhexanoic acid enhances reaction efficiency at 200–300°C, reducing side-product formation. Mechanistic studies suggest Si-O centers stabilize transition states during acid-catalyzed dehydration .

Experimental design : Optimize catalyst loading (0.5–2 wt%) and reaction time under reflux conditions, with GC-MS monitoring of intermediate phases .

Advanced: How does it interact with biological macromolecules, and what implications exist for material science?

Answer:

Silicic acid derivatives adsorb onto proteins via hydrogen bonding and electrostatic interactions, altering macromolecular conformations. For example:

- Protein monolayers : Adsorption of silicic acid esters induces polymerization at pH 6.2, forming rigid silica-protein composites. This is studied via Langmuir-Blodgett troughs and AFM imaging .

- Biomaterial applications : Silicic acid-protein hybrids are explored for drug delivery scaffolds. Pre-polymerized silicic acid esters (size < 10 nm) show enhanced biocompatibility in in vitro assays .

Advanced: What environmental persistence and degradation pathways are associated with this compound?

Answer:

- Hydrolysis : Dominant degradation pathway in aquatic systems, yielding 2-ethylhexanoic acid (log Kow = 3.8) and silicic acid. Half-life ranges from hours (pH 9) to weeks (pH 5) .

- Ecotoxicity : 2-ethylhexanoic acid derivatives exhibit moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia magna). Monitor via OECD 301D biodegradability tests and HPLC quantification of breakdown products .

Advanced: How do substituent modifications (e.g., alkyl chain length) impact its reactivity in polymer composites?

Answer:

- Chain length vs. hydrophobicity : Longer alkyl chains (e.g., 2-ethylhexyl vs. methyl) reduce water uptake in silicone polymers by 40–60%, enhancing dielectric properties. Characterize via contact angle measurements and dielectric spectroscopy .

- Crosslinking efficiency : Branched esters (e.g., 2-ethylhexyl) improve mechanical strength in polydimethylsiloxane (PDMS) composites. Optimize via rheometry and tensile testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.